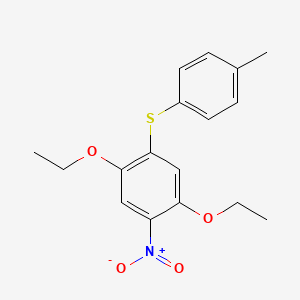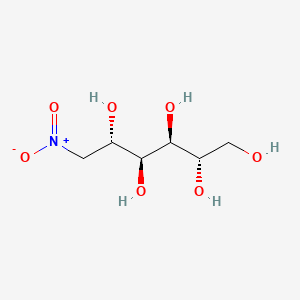
1,3-Bisacetamidobenzene
概要
説明
1,3-Bisacetamidobenzene, also known as N,N’- (m-phenylene)di (acetamide), is a chemical compound with the molecular formula C10H12N2O2 . It is a white crystalline solid that is soluble in organic solvents.
Molecular Structure Analysis
The molecular structure of 1,3-Bisacetamidobenzene is represented by the InChI string: InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14).Physical And Chemical Properties Analysis
1,3-Bisacetamidobenzene has a molecular weight of 192.218 . Unfortunately, other specific physical and chemical properties of 1,3-Bisacetamidobenzene were not found in the retrieved data.科学的研究の応用
Coordination Chemistry and Metal Ion Complexes
The reactions of compounds related to 1,3-bisacetamidobenzene have been studied in the context of creating fluorocarbons and fluorocryptands. For instance, 1,3-bis(bromomethyl)-2-fluorobenzene reacts with bis(trifluoroacetamides) to yield [3.3]-m-cyclophanes, which are then used to create macrocyclic structures capable of coordinating alkali and alkaline earth metal ions. These reactions result in significant shifts in NMR resonances, indicating interactions between the fluorophane cryptands and metal ions (Plenio, Hermann, & Diodone, 1997).
Antitrypanosomal Activity
Derivatives of 1,3-arylene diketone bis(guanylhydrazone)s, structurally related to 1,3-bisacetamidobenzene, have shown promising activity against Trypanosoma brucei infections in mice. This research offers insights into potential applications in developing treatments for diseases caused by Trypanosoma species (Ulrich & Cerami, 1984).
Catalysis in Organic Synthesis
Compounds derived from 1,3-bisacetamidobenzene, like 1,3-bis(2‘-oxazolinyl)benzenes, have been utilized in the synthesis of palladium(II) complexes. These complexes serve as catalysts in the Michael reaction between various substrates, indicating their potential application in asymmetric synthesis and organic transformations (Stark, Jones, & Richards, 2000).
Polymer Science
In the field of polymer science, aromatic polyamides derived from compounds related to 1,3-bisacetamidobenzene have been synthesized. These polymers show high solubility in aprotic solvents, good thermal stability, and mechanical strength, suggesting their application in advanced materials technology (Yang, Hsiao, & Yang, 1996).
Conductive Polymers
Bis(pyrrol-2-yl) arylenes, analogous to 1,3-bisacetamidobenzene, have been developed for use in electrochemical polymerization. These monomers form polymers with low oxidation potentials, indicating their potential as materials for stable, electrically conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Rhodium-Catalyzed Asymmetric Hydrogenation
Research involving 1,2-bis(tert-butylmethylphosphino)benzene, a compound structurally related to 1,3-bisacetamidobenzene, has shown its application in the synthesis of rigid P-chiral phosphine ligands. These ligands, in turn, are used in rhodium-catalyzed asymmetric hydrogenation, important in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).
将来の方向性
While specific future directions for 1,3-Bisacetamidobenzene were not found in the retrieved data, the field of chemical synthesis and analysis continues to evolve with advancements in technology and methodology. This will likely lead to more efficient synthesis processes, improved understanding of chemical properties, and expanded applications for compounds like 1,3-Bisacetamidobenzene .
作用機序
N,N’-(1,3-Phenylene)diacetamide, also known as 1,3-Bisacetamidobenzene or 1,3-Diacetamidobenzene, is a chemical compound with the molecular formula C10H12N2O2 . Despite its widespread use in various applications, comprehensive information about its mechanism of action is not readily available. This article aims to provide a hypothetical overview of its potential mechanism of action based on general principles of pharmacology and biochemistry.
特性
IUPAC Name |
N-(3-acetamidophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKNKXDSWRQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145451 | |
| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bisacetamidobenzene | |
CAS RN |
10268-78-7 | |
| Record name | N,N′-1,3-Phenylenebis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10268-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10268-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(m-phenylene)di(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENYLENEDIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I720DIF1VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




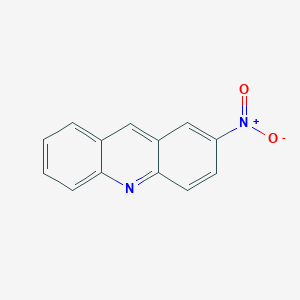
![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B1593721.png)

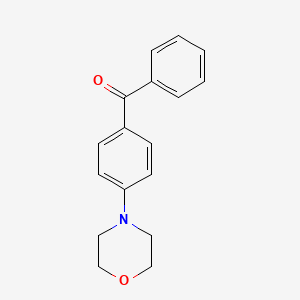
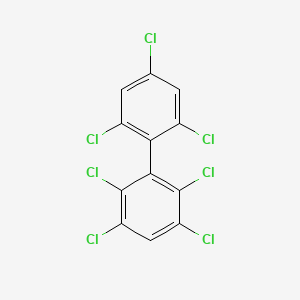
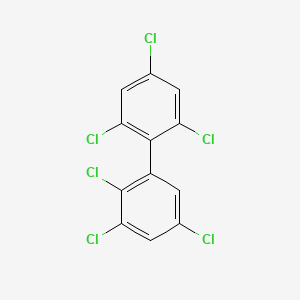
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)

